molecular formula C9H8F2O2 B3014717 1-(3,4-Difluorophenyl)-2-methoxyethan-1-one CAS No. 1157136-76-9

1-(3,4-Difluorophenyl)-2-methoxyethan-1-one

Cat. No.: B3014717
CAS No.: 1157136-76-9
M. Wt: 186.158
InChI Key: UPBQDEVAONCZME-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-methoxyethan-1-one is an organic compound characterized by the presence of a difluorophenyl group and a methoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-2-methoxyethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-methoxyethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The difluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-2-methoxyethan-1-one: Similar in structure but with different fluorine substitution patterns, leading to variations in chemical reactivity and biological activity.

    1-(3,4-Difluorophenyl)-2-chloroethan-1-one:

Uniqueness

1-(3,4-Difluorophenyl)-2-methoxyethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBQDEVAONCZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157136-76-9
Record name 1-(3,4-difluorophenyl)-2-methoxyethan-1-one
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